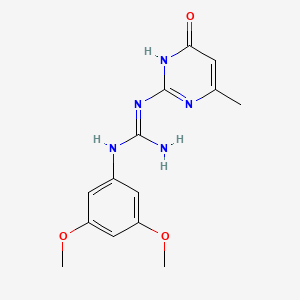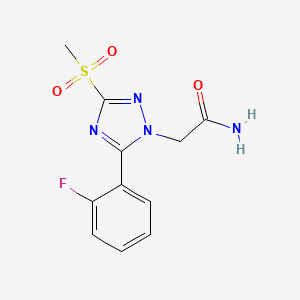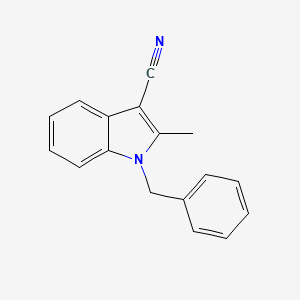
1-(3,5-Dimethoxyphenyl)-3-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)guanidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,5-dimethoxyphenyl)-N’-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)guanidine is a synthetic organic compound that belongs to the class of guanidines. These compounds are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-dimethoxyphenyl)-N’-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)guanidine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 3,5-dimethoxyaniline and 4-methyl-6-oxo-1,6-dihydropyrimidine-2-carboxylic acid.
Formation of Intermediate: The 3,5-dimethoxyaniline is reacted with a suitable reagent to form an intermediate compound.
Coupling Reaction: The intermediate is then coupled with 4-methyl-6-oxo-1,6-dihydropyrimidine-2-carboxylic acid under specific conditions to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-scale Reactors: Utilizing large-scale reactors to handle the bulk quantities of starting materials and intermediates.
Optimized Conditions: Optimizing reaction conditions such as temperature, pressure, and pH to maximize yield and purity.
Purification: Employing purification techniques like crystallization, distillation, or chromatography to obtain the final product in high purity.
Análisis De Reacciones Químicas
Types of Reactions
N-(3,5-dimethoxyphenyl)-N’-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)guanidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reducing Agents: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Catalysts: Catalysts such as palladium on carbon (Pd/C) or platinum (Pt) may be employed to facilitate reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines.
Aplicaciones Científicas De Investigación
N-(3,5-dimethoxyphenyl)-N’-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)guanidine has several scientific research applications, including:
Medicinal Chemistry: It may be investigated for its potential as a therapeutic agent in treating various diseases.
Biological Studies: The compound can be used in biological assays to study its effects on cellular processes.
Agriculture: It may have applications as a pesticide or herbicide.
Materials Science: The compound can be explored for its properties in developing new materials.
Mecanismo De Acción
The mechanism of action of N-(3,5-dimethoxyphenyl)-N’-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)guanidine involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular signaling.
Gene Expression: The compound could influence gene expression, leading to changes in protein synthesis.
Comparación Con Compuestos Similares
Similar Compounds
N-(3,5-dimethoxyphenyl)-N’-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)guanidine: can be compared with other guanidine derivatives such as:
Uniqueness
- Structural Features : The unique structural features of N-(3,5-dimethoxyphenyl)-N’-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)guanidine, such as the presence of both dimethoxyphenyl and dihydropyrimidinyl groups, contribute to its distinct properties.
- Biological Activity : Its specific biological activity may differ from other similar compounds, making it a valuable subject of study.
Propiedades
Fórmula molecular |
C14H17N5O3 |
|---|---|
Peso molecular |
303.32 g/mol |
Nombre IUPAC |
1-(3,5-dimethoxyphenyl)-2-(4-methyl-6-oxo-1H-pyrimidin-2-yl)guanidine |
InChI |
InChI=1S/C14H17N5O3/c1-8-4-12(20)18-14(16-8)19-13(15)17-9-5-10(21-2)7-11(6-9)22-3/h4-7H,1-3H3,(H4,15,16,17,18,19,20) |
Clave InChI |
WWKUAHXEMNCLEF-UHFFFAOYSA-N |
SMILES isomérico |
CC1=CC(=O)NC(=N1)/N=C(\N)/NC2=CC(=CC(=C2)OC)OC |
SMILES canónico |
CC1=CC(=O)NC(=N1)N=C(N)NC2=CC(=CC(=C2)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Chloro-4,6-dimethyl-3-[5-(4-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B11481936.png)
![N-[7-(bromomethyl)-7-methyl-2,4-dioxo-3-(trifluoromethyl)-1,2,3,4,7,8-hexahydropyrrolo[3,2-e][1,3]thiazolo[3,2-a]pyrimidin-3-yl]benzamide](/img/structure/B11481938.png)
![N-{2-[({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}carbonyl)amino]ethyl}pyrazine-2-carboxamide](/img/structure/B11481946.png)


![4,5,6-trimethoxy-7-[(pyrimidin-2-ylsulfanyl)methyl]-2-benzofuran-1(3H)-one](/img/structure/B11481963.png)
![1-(4-methoxyphenyl)-1'-(2-methylpropyl)-6'-nitro-2'-(propan-2-yl)-1',4'-dihydro-2H,2'H-spiro[pyrimidine-5,3'-quinoline]-2,4,6(1H,3H)-trione](/img/structure/B11481974.png)
![Propanoic acid, 2-(acetylamino)-3,3,3-trifluoro-2-[(4-methoxyphenyl)amino]-, methyl ester](/img/structure/B11481977.png)
![1-[(1-ethylpyrrolidin-2-yl)methyl]-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-amine](/img/structure/B11481981.png)
![N-[1-(3,4-dimethylphenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]benzamide](/img/structure/B11481985.png)
![N-[(5-bromofuran-2-yl)methyl]-3-phenyl-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11481987.png)
![N-[3-(7,10-dimethoxy-2,3,4,4a,6,10b-hexahydro-1H-benzo[c]chromen-6-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B11481996.png)

